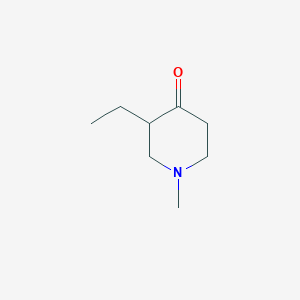

4-Piperidinone, 3-ethyl-1-methyl-

CAS No.: 57401-78-2

Cat. No.: VC7982354

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57401-78-2 |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 3-ethyl-1-methylpiperidin-4-one |

| Standard InChI | InChI=1S/C8H15NO/c1-3-7-6-9(2)5-4-8(7)10/h7H,3-6H2,1-2H3 |

| Standard InChI Key | XJIIGLRWXFIIBR-UHFFFAOYSA-N |

| SMILES | CCC1CN(CCC1=O)C |

| Canonical SMILES | CCC1CN(CCC1=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 3-ethyl-1-methylpiperidin-4-one, reflecting its substituent positions. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The piperidine ring adopts a chair conformation, with the ethyl and methyl groups influencing steric and electronic properties .

Spectral Data and Physicochemical Properties

While direct spectral data for 3-ethyl-1-methylpiperidin-4-one are unavailable, analogous piperidin-4-one derivatives exhibit characteristic IR carbonyl stretches near 1,710–1,740 cm⁻¹ and NMR chemical shifts for ring protons between 1.5–3.5 ppm . The compound is expected to be a crystalline solid with moderate solubility in polar organic solvents like ethanol or ethyl acetate, based on recrystallization patterns of similar derivatives .

Synthesis and Purification Strategies

Synthetic Pathways

Piperidin-4-one derivatives are typically synthesized via Mannich reactions or cyclization of δ-amino ketones . For 3-ethyl-1-methylpiperidin-4-one, a plausible route involves:

-

Alkylation of 4-piperidone: Reacting 4-piperidone with ethyl iodide at the 3-position, followed by N-methylation using methylating agents like methyl iodide .

-

Reductive amination: Condensing 3-ethyl-4-piperidone with methylamine under reducing conditions.

Crystallization and Purification

Recrystallization from ethanol-ethyl acetate mixtures (1:1 v/v) is commonly employed for analogous compounds to achieve high-purity crystals . Solvent selection critically impacts crystal morphology; for example, benzene-petroleum ether mixtures yield needle-like crystals, while methanol produces prismatic forms .

Physicochemical and Biochemical Properties

Reactivity Profile

The ketone group at C4 enables nucleophilic additions, making it a versatile intermediate for synthesizing pharmaceuticals. The ethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in drug candidates .

Comparative Analysis with Related Compounds

| Compound | Substituents | Key Properties |

|---|---|---|

| 4-Piperidone | None | Baseline reactivity, lower lipophilicity |

| 3-Methylpiperidin-4-one | 3-Me | Increased steric hindrance at C3 |

| 3-Ethyl-1-methylpiperidin-4-one | 3-Et, 1-Me | Enhanced lipophilicity, modified electronic effects |

Pharmaceutical and Industrial Applications

Analgesic Precursors

Piperidin-4-ones serve as intermediates for fentanyl analogs and other μ-opioid receptor agonists. The ethyl group may modulate receptor binding affinity, while the methyl group could influence metabolic stability .

Anticholinergic Agents

Structural analogs demonstrate muscarinic receptor antagonism, suggesting potential for developing drugs targeting overactive bladder or chronic obstructive pulmonary disease .

Antimicrobial Applications

Derivatives with bulky substituents exhibit broad-spectrum antimicrobial activity. For instance, 3,5-diarylpiperidin-4-ones inhibit Staphylococcus aureus growth at MIC values ≤8 μg/mL .

Recent Research Advancements

Structural Modifications

Recent studies explore 1-acryloyl derivatives to enhance pharmacokinetic properties. For example, 1-acryloyl-3-methyl-2,6-diarylpiperidin-4-ones show improved oral bioavailability in murine models .

Catalytic Applications

Pd-complexed piperidin-4-ones catalyze asymmetric Henry reactions with enantiomeric excess >90%, demonstrating utility in chiral amine synthesis .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low regioselectivity during alkylation. Emerging techniques like flow chemistry may improve yields through precise temperature control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume